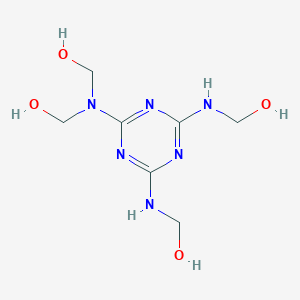
1-Oxidoquinoxalin-1-ium-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxidoquinoxalin-1-ium-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound has been found to exhibit various biological activities, including antitumor, antiviral, and antioxidant properties.
Applications De Recherche Scientifique
1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to exhibit various biological activities, including antitumor, antiviral, and antioxidant properties. In recent years, there has been a growing interest in the potential use of this compound as a pharmacological agent. Researchers have been investigating the use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in the treatment of various diseases, including cancer and viral infections.
Mécanisme D'action
The mechanism of action of 1-Oxidoquinoxalin-1-ium-2-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways. For example, 1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Oxidoquinoxalin-1-ium-2-carbonitrile exhibits various biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and scavenge free radicals. Additionally, 1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Oxidoquinoxalin-1-ium-2-carbonitrile in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, there are also some limitations associated with the use of this compound. For example, it may be difficult to obtain pure samples of 1-Oxidoquinoxalin-1-ium-2-carbonitrile, and its stability may be affected by certain environmental conditions.
Orientations Futures
There are several future directions for research involving 1-Oxidoquinoxalin-1-ium-2-carbonitrile. One area of interest is the development of new synthetic methods for producing this compound. Additionally, researchers are exploring the use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in combination with other pharmacological agents to enhance its therapeutic potential. Another area of interest is the investigation of the mechanism of action of this compound in order to better understand its biological effects. Finally, researchers are exploring the potential use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
1-Oxidoquinoxalin-1-ium-2-carbonitrile can be synthesized through a multistep process involving the reaction of quinoxaline with various reagents. One of the most common methods for synthesizing this compound involves the reaction of quinoxaline with cyanogen bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of quinoxaline with cyanogen chloride, followed by oxidation with sodium hypochlorite.
Propriétés
Numéro CAS |
18457-81-3 |
|---|---|
Nom du produit |
1-Oxidoquinoxalin-1-ium-2-carbonitrile |
Formule moléculaire |
C9H5N3O |
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
1-oxidoquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-5-7-6-11-8-3-1-2-4-9(8)12(7)13/h1-4,6H |
Clé InChI |
RLAXSDFNUXEJAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)









